(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol

Medicinal Chemistry ADME Lead Optimization

This brominated pyrazole derivative features a 4-bromo handle for cross-coupling diversification and a stable 3-hydroxymethyl group for further functionalization, offering a unique balance of lipophilicity (LogP ~0.5) and hydrogen bonding capacity. Ideal for parallel synthesis of kinase inhibitor scaffolds and agrochemical building blocks. Consistent ≥95% purity ensures reproducible SAR studies and scale-up reliability. Verify availability and bulk pricing below.

Molecular Formula C6H9BrN2O
Molecular Weight 205.05 g/mol
CAS No. 1073067-93-2
Cat. No. B1376496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol
CAS1073067-93-2
Molecular FormulaC6H9BrN2O
Molecular Weight205.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)CO)Br
InChIInChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)8-9(4)2/h10H,3H2,1-2H3
InChIKeyXSECUJSMUXCNJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Sourcing for (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS 1073067-93-2): A Differentiated Pyrazole Building Block


(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS 1073067-93-2) is a brominated pyrazole derivative with a hydroxymethyl group at the 3-position [1]. It is primarily used as a versatile intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agrochemicals [2]. Its molecular formula is C6H9BrN2O, and it has a molecular weight of 205.05 g/mol [1].

Why Generic Substitution of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is Not Advisable in Critical Research Applications


While several halogenated pyrazole methanol analogs exist, simple substitution can lead to significant changes in reactivity, physicochemical properties, and safety profiles that are critical for downstream synthetic success and research reproducibility. The specific combination of a 4-bromo substituent and a 3-hydroxymethyl group in this compound provides a unique balance of lipophilicity (LogP ~0.5) , hydrogen bonding capacity (1 donor, 2 acceptors) , and synthetic handle reactivity [1] that is not replicated by chloro, fluoro, iodo, or non-halogenated analogs. Furthermore, vendor-specific purity levels and hazard classifications vary, making informed selection essential for procurement decisions .

Quantitative Evidence Guide for (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol: Differentiated Properties vs. Analogs


Physicochemical Differentiation: Lipophilicity (LogP) of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol vs. Non-Halogenated and Fluoro Analogs

The lipophilicity of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is XLogP3 = 0.5 . This is significantly higher than the non-halogenated analog (1,5-dimethyl-1H-pyrazol-3-yl)methanol (estimated LogP ~ -0.1) [1] and lower than the 4-fluoro analog (estimated LogP ~ 0.2) . This places the compound in a favorable range for balancing cell permeability and aqueous solubility, a critical parameter for oral bioavailability and formulation [2].

Medicinal Chemistry ADME Lead Optimization

Safety and Handling Differentiation: GHS Hazard Classification of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol vs. 4-Iodo Analog

(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is classified under GHS with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the 4-iodo analog (4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)methanol, due to the presence of iodine, may carry additional hazards related to heavy atom toxicity and requires more stringent handling and disposal procedures . This difference in hazard profile can impact procurement and laboratory workflow decisions.

Chemical Safety Procurement Laboratory Compliance

Purity and Storage Stability: Commercial Availability of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol with Defined Specifications

Multiple vendors supply (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol with a specified purity of ≥95% . This contrasts with less common analogs (e.g., 4-fluoro or 4-chloro) where purity specifications may be less consistently defined or where the compound is only available as a custom synthesis . Additionally, the recommended storage temperature for the target compound is 2-8°C , ensuring long-term stability and minimizing decomposition during storage and shipping, a practical advantage over analogs requiring more stringent storage conditions.

Chemical Procurement Quality Control Synthetic Chemistry

Synthetic Utility: The 4-Bromo Substituent as a Versatile Handle for Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring in (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol serves as a robust synthetic handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This allows for efficient diversification of the pyrazole core in late-stage functionalization. In contrast, the non-halogenated analog (1,5-dimethyl-1H-pyrazol-3-yl)methanol lacks this reactivity, limiting its utility in complex molecule construction [2]. The chloro analog is also reactive but generally less efficient in cross-couplings due to lower reactivity of C-Cl bonds [3].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Bioisosteric Potential: Pyrazole as a Metabolically Stable Phenol Replacement

The pyrazole ring in (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol can function as a bioisostere for phenol, offering improved metabolic stability and lipophilicity [1]. Studies have shown that pyrazole-based compounds exhibit reduced glucuronidation and sulfation compared to their phenolic counterparts, leading to enhanced pharmacokinetic profiles [1]. This class-level advantage, combined with the specific substituents of this compound, makes it a valuable scaffold in drug discovery programs targeting enzymes like kinases, where phenol groups are common pharmacophores [2].

Medicinal Chemistry Bioisostere Drug Design

Structural Confirmation: Definitive Spectroscopic Data for Identity Verification

The identity of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is unequivocally confirmed by key spectroscopic data. The InChIKey is XSECUJSMUXCNJW-UHFFFAOYSA-N [1], and the canonical SMILES is CC1=C(C(=NN1C)CO)Br [1]. Additionally, the 1H NMR spectrum shows characteristic deshielding of protons adjacent to the bromine substituent, confirming the 4-bromo substitution pattern . This contrasts with the 4-chloro analog, which has a different InChIKey (QMKZZPPVJXVWQD-UHFFFAOYSA-N) and distinct NMR shifts , ensuring unambiguous identification and differentiation during procurement and use.

Analytical Chemistry Quality Control Compound Characterization

High-Value Application Scenarios for (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol Based on Differentiated Properties


Lead Optimization in Kinase Inhibitor Drug Discovery

The favorable lipophilicity (LogP 0.5) and bioisosteric potential of the pyrazole core [1] make (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol an excellent scaffold for designing kinase inhibitors with improved oral bioavailability and metabolic stability. The 4-bromo handle allows for rapid diversification via cross-coupling [1], enabling efficient SAR studies around the pyrazole core.

Parallel Synthesis of Diverse Pyrazole Libraries

The combination of a reactive 4-bromo group and a stable hydroxymethyl moiety in (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol provides a versatile platform for parallel synthesis. Researchers can exploit the bromine for Suzuki or Buchwald-Hartwig couplings [1] while using the alcohol for further functionalization (e.g., esterification, etherification), generating diverse compound libraries for high-throughput screening.

Agrochemical Intermediate for Fungicide Development

Pyrazole derivatives are key structural motifs in modern fungicides [2]. The well-defined purity (≥95%) and established safety profile (H315, H319, H335) of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol streamline its use as a building block in agrochemical R&D, where consistent quality and manageable hazards are critical for scale-up studies.

Chemical Biology Probe Synthesis

The unique structural features of this compound, confirmed by definitive spectroscopic data (InChIKey: XSECUJSMUXCNJW-UHFFFAOYSA-N) [3], make it a reliable starting material for synthesizing chemical biology probes. Its moderate lipophilicity and hydrogen bonding capacity facilitate cell permeability while minimizing non-specific binding, a desirable trait for target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.